molecular formula C20H26O2 B14290661 Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- CAS No. 125796-79-4

Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)-

Cat. No.: B14290661
CAS No.: 125796-79-4
M. Wt: 298.4 g/mol
InChI Key: AXEXRSFPMJKYNU-UHFFFAOYSA-N
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Description

Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 4-methoxyphenylmethoxy group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- typically involves multi-step organic reactions. One common method includes the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the etherification of the resulting product with 4-methoxybenzyl chloride under basic conditions, using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles like halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives

Scientific Research Applications

Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(2-ethylbutyl)-4-methoxy-
  • Benzene, 1-(2-ethylbutyl)-4-hydroxy-
  • Benzene, 1-(2-ethylbutyl)-4-ethoxy-

Uniqueness

Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- is unique due to the presence of both the 2-ethylbutyl and 4-methoxyphenylmethoxy groups. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

125796-79-4

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2-ethylbutyl)-4-[(4-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C20H26O2/c1-4-16(5-2)14-17-6-12-20(13-7-17)22-15-18-8-10-19(21-3)11-9-18/h6-13,16H,4-5,14-15H2,1-3H3

InChI Key

AXEXRSFPMJKYNU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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